molecular formula C12H16N2O3 B3109270 1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone CAS No. 171005-75-7

1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone

Cat. No.: B3109270
CAS No.: 171005-75-7
M. Wt: 236.27 g/mol
InChI Key: SIRVUNZMUKBRRC-UHFFFAOYSA-N
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Description

1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of a tert-butylamino group and a nitrophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone typically involves the nitration of an appropriate precursor followed by the introduction of the tert-butylamino group. One common method involves the nitration of 2-aminoacetophenone to form 2-nitroacetophenone, which is then reacted with tert-butylamine under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the tert-butylamino group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butylamino)-5-nitrobenzaldehyde
  • 2-(tert-Butylamino)-5-nitrobenzoic acid
  • 2-(tert-Butylamino)-5-nitrobenzyl alcohol

Uniqueness

1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

1-[2-(tert-butylamino)-5-nitrophenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(15)10-7-9(14(16)17)5-6-11(10)13-12(2,3)4/h5-7,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRVUNZMUKBRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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